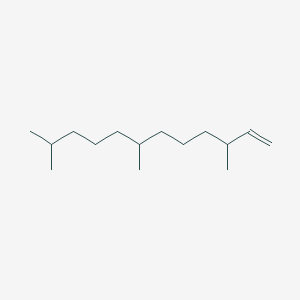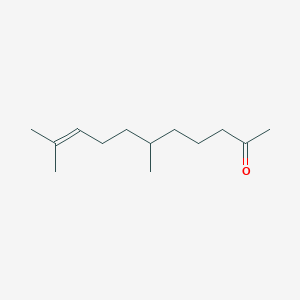
Séléniure de zinc
Vue d'ensemble
Description
Zinc selenide (ZnSe) is a compound of zinc and selenium, and is one of the most widely used semiconductor materials in the world. It is a II-VI compound semiconductor, and has wide-ranging applications in the fields of optoelectronics, optical sensing, and photovoltaics. ZnSe has a wide band gap, good optical transparency, and high refractive index, making it an ideal material for a variety of electronic and optoelectronic applications.
Applications De Recherche Scientifique
Activités photocatalytiques et antibactériennes
Les nanoparticules de ZnSe ont montré des activités photocatalytiques et antibactériennes améliorées . Elles peuvent dégrader les colorants et les bactéries, ce qui les rend utiles pour lutter contre les problèmes de contamination de l'eau et microbienne . L'activité de dégradation photocatalytique des colorants des nanoparticules de ZnSe suggère que les changements de température peuvent affecter la production de radicaux libres et la formation de ROS .
Dispositifs nano-optoélectroniques
Les nano-entités de ZnSe ont été utilisées dans la création de dispositifs nano-optoélectroniques . Elles produisent de la lumière bleue en raison du confinement quantique des porteurs de charge, ce qui les rend adaptées aux nano-LED et aux nano-lasers pour des applications cliniques .
Source de lumière bleue
ZnSe est utilisé comme source de lumière bleue dans les diodes électroluminescentes (LED) et les lasers à diodes . Ceci est dû à sa large bande interdite et à sa plage de transmittance, son rendement de luminescence élevé, son faible coefficient d'absorption et son excellente transparence à l'infrarouge .
Milieu amplificateur laser infrarouge
ZnSe est également utilisé comme milieu amplificateur laser infrarouge
Mécanisme D'action
Target of Action
Zinc Selenide (ZnSe), also known as Selanylidenezinc, is primarily used in the semiconductor industry . It doesn’t have a specific biological target but it’s known to interact with Superoxide dismutase [Cu-Zn] , an enzyme that plays a crucial role in destroying radicals which are toxic to biological systems .
Mode of Action
Zinc Selenide is an infrared optical semiconductor . It’s used in light-emitting diodes (LEDs), lasers, scintillators, and optical coatings . The interaction of Zinc Selenide with its environment is primarily physical, involving the absorption and emission of light, rather than biochemical.
Biochemical Pathways
As a semiconductor, Zinc Selenide doesn’t directly participate in biochemical pathways. It’s worth noting that selenium, one of the components of zinc selenide, can substitute for sulfur in biomolecules and in many biochemical reactions, especially when the concentration of selenium is high and the concentration of sulfur is low .
Pharmacokinetics
It’s primarily used in the semiconductor industry and in the manufacture of optical devices .
Result of Action
The primary result of Zinc Selenide’s action is the emission of light in the infrared spectrum when used in LEDs and lasers . This property is harnessed in various technological applications, including telecommunications and medical devices.
Action Environment
The efficacy and stability of Zinc Selenide are influenced by environmental factors such as temperature and pressure . For instance, its optical properties can be affected by changes in these conditions.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Zinc Selenide nanoparticles (ZnSe) are semiconductor metals of zinc and selenium . They are advantageous for biomedical and bio-imaging applications due to their low toxicity . They can be used as a therapeutic agent by synthesizing those using biologically safe methods . The optical properties of bare and passivated ZnSe clusters have been studied within the framework of time-dependent local density approximation .
Cellular Effects
It is known that Zinc Selenide nanoparticles can be used for biomedical applications due to their low toxicity
Molecular Mechanism
It is known that Zinc Selenide is an intrinsic semiconductor , and its optical properties have been studied
Temporal Effects in Laboratory Settings
It is known that Zinc Selenide is chemically inert, non-hygroscopic, and theoretically dense . It reacts with acids liberating toxic hydrogen selenide gas .
Transport and Distribution
It is known that Zinc Selenide offers high uniformity and homogeneity for imaging uses and low absorption and scatter for high-power laser applications .
Propriétés
IUPAC Name |
selanylidenezinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Se.Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIBMFFZSBJNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Zn]=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZnSe, SeZn | |
| Record name | zinc selenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zinc_selenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893851 | |
| Record name | Zinc selenide (ZnSe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Yellow solid; Insoluble in water; [Merck Index] Insoluble in water; [Hawley] Yellow powder; [Aldrich MSDS] | |
| Record name | Zinc selenide (ZnSe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc selenide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9713 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
879502-03-1, 1315-09-9 | |
| Record name | Zinc(1+), pentaselenoxopenta- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879502-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc selenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc selenide (ZnSe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc selenide (ZnSe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc selenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the chemical formula and molecular weight of Zinc Selenide?
A1: Zinc Selenide has the chemical formula ZnSe and a molecular weight of 144.37 g/mol.
Q2: What spectroscopic techniques are used to characterize ZnSe?
A2: Various spectroscopic techniques are used to characterize ZnSe, including:
- X-ray diffraction (XRD): To determine the crystal structure, grain size, strain, and dislocation density [, , , , ].
- UV-Vis-NIR spectrophotometry: To measure optical properties like transmittance, reflectance, absorption coefficient, and band gap energy [, , , , ].
- Scanning Electron Microscopy (SEM): To analyze surface morphology and observe the presence of nanostructures like nanocrystals or nanobelts [, , , ].
- Energy-dispersive X-ray analysis (EDX): To determine the elemental composition of the material [].
- Photoluminescence (PL) spectroscopy: To study the optical properties and quantum confinement effects in ZnSe nanocrystals [, , ].
Q3: What is the bandgap energy of ZnSe and how does it influence its applications?
A4: ZnSe has a wide direct bandgap, typically reported between 2.6 eV and 2.8 eV [, , ]. This wide bandgap makes it transparent in the visible and infrared regions, enabling applications in optoelectronic devices like LEDs [, ] and solar cells [, , ].
Q4: How does the substrate temperature during deposition affect the properties of ZnSe thin films?
A5: The substrate temperature significantly impacts the structural and optical properties of ZnSe thin films. Higher substrate temperatures generally lead to improved crystallinity, larger grain size, and a slight decrease in bandgap energy [, , ].
Q5: What is the impact of annealing on the properties of ZnSe thin films?
A6: Annealing ZnSe thin films can improve their crystallinity and reduce defects, leading to enhanced optical properties and a bandgap closer to the bulk ZnSe value [, ].
Q6: What are the advantages of using ZnSe as a window layer in solar cells?
A7: ZnSe's wide bandgap allows for high transmission of visible light, making it suitable as a window layer in solar cells. Its high electrical resistivity also minimizes current leakage, improving cell efficiency [, ].
Q7: How does doping with other elements affect ZnSe properties?
A8: Doping ZnSe with elements like copper (Cu) can alter its structural, morphological, and optical properties, influencing its grain size, bandgap, and transmittance []. Similarly, doping with aluminum (Al) can decrease the bandgap and modify its crystal structure at higher concentrations [].
Q8: What are some notable applications of ZnSe in optoelectronic devices?
A8: ZnSe is utilized in various optoelectronic devices, including:
- Light Emitting Diodes (LEDs): ZnSe quantum dots (QDs) exhibit strong photoluminescence, making them suitable for LEDs, including white light generation [, ].
- Solar Cells: ZnSe acts as an efficient window layer in thin-film solar cells due to its high transparency and electrical resistivity [, , ].
- Photodetectors: ZnSe nanobelts show promise as highly sensitive blue/UV-light detectors due to their fast response and high spectral selectivity [].
Q9: How is ZnSe employed in infrared applications?
A10: ZnSe is valued in infrared (IR) applications due to its high refractive index, low dispersion rate, and wide transmission band in the IR region. It's used in IR windows, lenses, and prisms for various applications, including high-power laser systems and IR imaging [, , , , ].
Q10: What is the significance of ZnSe in nonlinear optics?
A11: ZnSe exhibits strong nonlinear optical properties, making it suitable for applications like higher-order harmonic generation, particularly in the mid-infrared region []. This property is valuable for ultrafast laser applications and frequency conversion processes.
Q11: Are there any ongoing research areas involving ZnSe?
A11: Yes, research on ZnSe continues to explore new possibilities, including:
- Enhanced Nonlinear Optical Devices: ZnSe is being investigated for its potential in developing efficient nonlinear optical devices for applications in areas like laser technology and optical communications [].
- Nanostructured ZnSe for Energy Applications: Researchers are exploring the use of nanostructured ZnSe, such as quantum dots and nanobelts, for enhanced performance in solar cells, LEDs, and other energy-related devices [, , , ].
- ZnSe-based Hybrid Materials: Combining ZnSe with other materials, like organic polymers, is being investigated to create hybrid materials with unique optical and electronic properties for advanced optoelectronic applications [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





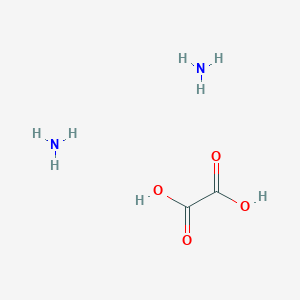
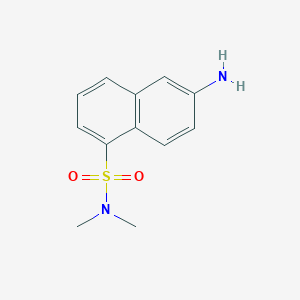
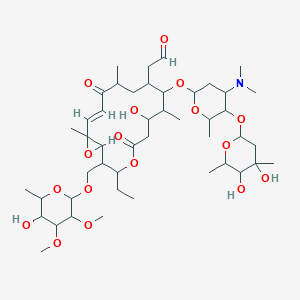
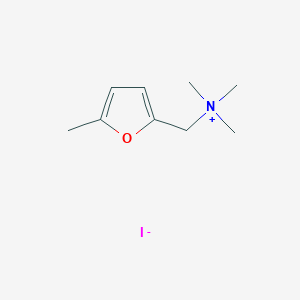
![Methyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B73128.png)

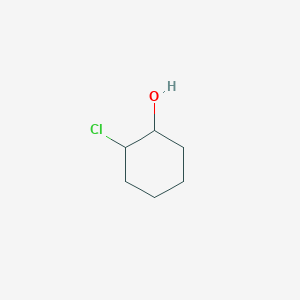
![6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine]](/img/structure/B73135.png)
